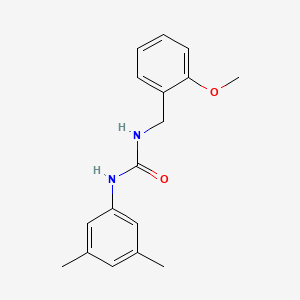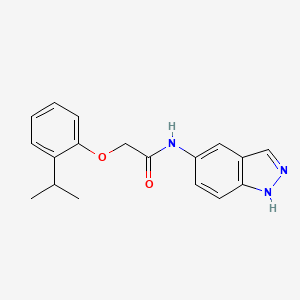![molecular formula C15H13IN2O2 B5300783 N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
N-[3-(acetylamino)phenyl]-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-3-iodobenzamide, also known as [^123I]IodoDPA-713, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the brain. The use of [^123I]IodoDPA-713 in PET imaging has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases.
Wirkmechanismus
[^123I]IodoDPA-713 binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. The activation of microglia and astrocytes is a hallmark of neuroinflammatory diseases, making TSPO a valuable target for the diagnosis and monitoring of these diseases. The binding of [^123I]IodoDPA-713 to TSPO allows for the visualization and quantification of activated microglia and astrocytes in the brain using PET imaging.
Biochemical and Physiological Effects
The use of [^123I]IodoDPA-713 in PET imaging has no known biochemical or physiological effects on the body. The radiolabeled compound is administered in trace amounts and has a short half-life, minimizing any potential risks associated with radiation exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [^123I]IodoDPA-713 in lab experiments has several advantages. The radiolabeled compound allows for the visualization and quantification of activated microglia and astrocytes in the brain, providing valuable insights into the pathophysiology of neuroinflammatory diseases. The short half-life of [^123I]IodoDPA-713 also allows for repeated imaging sessions, enabling the monitoring of disease progression and therapeutic interventions.
However, the use of [^123I]IodoDPA-713 in lab experiments also has some limitations. The radiolabeled compound has a short half-life, requiring the use of specialized equipment for the synthesis and handling of the compound. The use of [^123I]IodoDPA-713 also requires the use of PET imaging, which may not be readily available in all research facilities.
Zukünftige Richtungen
The use of [^123I]IodoDPA-713 in PET imaging has shown promising results in the diagnosis and monitoring of neuroinflammatory diseases. Future research can focus on the development of new TSPO ligands with improved selectivity and affinity for the TSPO. The use of [^123I]IodoDPA-713 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may also provide a more comprehensive understanding of neuroinflammatory diseases. Additionally, the use of [^123I]IodoDPA-713 in the evaluation of therapeutic interventions for neuroinflammatory diseases can provide valuable insights into the efficacy of these treatments.
Synthesemethoden
The synthesis of [^123I]IodoDPA-713 involves the reaction of 3-iodobenzoyl chloride with N-(3-aminophenyl)acetamide in the presence of a base, followed by the introduction of the radioactive iodine isotope (^123I) through an exchange reaction using a reducing agent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high radiochemical yield and purity.
Wissenschaftliche Forschungsanwendungen
The use of [^123I]IodoDPA-713 in PET imaging has been extensively studied in various preclinical and clinical studies. This radiolabeled compound has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using [^123I]IodoDPA-713 has also been used to evaluate the efficacy of therapeutic interventions in these diseases.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFWXSHUIDOHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)

![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)

![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)

![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)